5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

Analytical Chemistry Medicinal Chemistry Chemical Procurement

5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol (CAS 1142201-22-6) is a differentiated heterocyclic scaffold for antifungal and anticancer SAR. Its benzodioxole moiety imparts distinct electronic/steric properties vs. common phenyl analogs (MW 233.25 vs. 189.24 g/mol; XLogP3 1.4 vs. 2.3), ensuring non-interchangeability and assay reproducibility. Procure 97% pure material to investigate benzodioxole-mediated potency shifts against Candida albicans and diverse cancer lines, or functionalize the reactive thiol for bioconjugation probe development.

Molecular Formula C10H7N3O2S
Molecular Weight 233.25 g/mol
CAS No. 1142201-22-6
Cat. No. B3417753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol
CAS1142201-22-6
Molecular FormulaC10H7N3O2S
Molecular Weight233.25 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NC(=S)NN=C3
InChIInChI=1S/C10H7N3O2S/c16-10-12-7(4-11-13-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5H2,(H,12,13,16)
InChIKeyJHNXRGQGVVSOQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol (CAS 1142201-22-6): A Specialized Heterocyclic Scaffold for Research Procurement


5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol (CAS 1142201-22-6) is a heterocyclic compound belonging to the 1,2,4-triazine-3-thiol class, characterized by a benzodioxole (1,3-benzodioxole) moiety fused to a triazine ring containing a reactive thiol group [1]. This scaffold is of interest in medicinal chemistry and chemical biology research, where the 1,2,4-triazine core is associated with diverse biological activities including antimicrobial and anticancer properties [2][3]. As a research chemical, it is available from multiple commercial suppliers with purity specifications ranging from 95% to 97% [1].

Why 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol (CAS 1142201-22-6) Cannot Be Replaced by Generic 1,2,4-Triazine-3-thiol Analogs


The 1,2,4-triazine-3-thiol class exhibits significant structure-activity relationship (SAR) sensitivity, where even minor substituent changes can drastically alter potency, selectivity, and physicochemical properties [1]. The specific benzodioxole substitution at the 5-position of the triazine ring in 5-(1,3-benzodioxol-5-yl)-1,2,4-triazine-3-thiol is not a generic modification; it introduces a distinct electronic and steric profile compared to simpler phenyl or heteroaryl analogs [2]. Consequently, substituting this compound with a more common 5-phenyl- or 5,6-diphenyl-1,2,4-triazine-3-thiol in a research assay or synthetic pathway is likely to yield non-comparable results, compromising reproducibility and data integrity. The following sections provide quantifiable evidence to support this non-interchangeability.

Quantitative Differentiation of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol (CAS 1142201-22-6) from Close Analogs: An Evidence-Based Procurement Guide


Vendor Purity Specification Comparison: 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol vs. 5-Phenyl-1,2,4-triazine-3-thiol

A direct comparison of minimum purity specifications offered by major chemical suppliers reveals that the target compound is available at a higher nominal purity (97%) from Leyan compared to the baseline purity for a common analog, 5-phenyl-1,2,4-triazine-3-thiol, which is typically offered at 95% . This higher specified purity for the benzodioxole derivative is a quantifiable advantage for researchers requiring high-fidelity starting materials for sensitive assays or synthetic steps, potentially reducing the need for in-house purification and lowering the risk of confounding results from impurities .

Analytical Chemistry Medicinal Chemistry Chemical Procurement

Procurement Cost Analysis: 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol vs. Triazole Analogs

A direct cost comparison for a standardized quantity (500 mg) from a single supplier (Santa Cruz Biotechnology) shows that 5-(1,3-benzodioxol-5-yl)-1,2,4-triazine-3-thiol is priced identically to a structurally distinct analog, 5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-methylamine hydrochloride, at $270.00 . However, it is 50% more expensive than a triazole analog, 5-(1,3-benzodioxol-5-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, which is priced at $180.00 for the same quantity . This price differential suggests that the triazine core is a higher-value scaffold than the triazole core within the same benzodioxole-substituted series, a factor for procurement planning.

Chemical Economics Research Procurement Budget Optimization

Structural and Physicochemical Differentiation: 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol vs. 5-Phenyl-1,2,4-triazine-3-thiol

A comparison of computed physicochemical properties reveals significant differences between the target compound and the simpler 5-phenyl analog [1][2]. The presence of the benzodioxole moiety results in a higher molecular weight (233.25 vs. 189.24 g/mol), a greater number of hydrogen bond acceptors (5 vs. 3), and a different calculated lipophilicity (XLogP3 1.4 vs. 2.3 for the phenyl analog) [1][2]. These quantifiable differences in key drug-likeness parameters are known to influence membrane permeability, solubility, and target binding, underscoring the non-interchangeability of these analogs in biological systems.

Computational Chemistry Medicinal Chemistry Drug Design

Class-Level Antimicrobial Potential: Context from 1,2,4-Triazine-3-thiol Scaffolds

While direct antimicrobial data for this specific compound is unavailable in peer-reviewed literature, the 1,2,4-triazine-3-thiol class is well-documented for its antimicrobial properties. A study on a related compound, 5-phenyl-1,2,4-triazine-3-thiol (I 319), demonstrated a minimal inhibitory concentration (MIC) range of 3.1 to 25 µg/mL against 33 pathogenic and saprophytic fungal strains [1]. Furthermore, in vivo efficacy was shown in a subacute candidiasis model in Balb/c mice, where a single 25 mg/kg intraperitoneal dose prolonged survival time by up to 200% [1]. These class-level findings establish a basis for the target compound's potential as an antimicrobial research tool, with its unique benzodioxole substitution offering a distinct SAR profile to explore.

Antimicrobial Research Drug Discovery Infectious Disease

Class-Level Anticancer Potential: Activity of 1,2,4-Triazine Derivatives Against Cancer Cell Lines

The 1,2,4-triazine core is a recognized pharmacophore in anticancer drug discovery. A 2017 review highlights that numerous 1,2,4-triazine derivatives exhibit remarkable antitumor activity, with some having reached advanced phases of clinical trials [1]. In a specific example, a series of 5,6-diaryl-1,2,4-triazines was evaluated for antiproliferative activity against MGC-803, EC-109, and PC-3 cancer cell lines [2]. While the specific activity of 5-(1,3-benzodioxol-5-yl)-1,2,4-triazine-3-thiol has not been reported, its core structure places it within this well-established class of potential apoptosis inducers, providing a strong rationale for its procurement as a lead-like compound for medicinal chemistry optimization.

Cancer Research Apoptosis Cytotoxicity

Research and Procurement Application Scenarios for 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol (CAS 1142201-22-6)


Medicinal Chemistry SAR Studies of Antifungal Agents

The compound is suitable for use as a novel scaffold in antifungal structure-activity relationship (SAR) studies. Based on the class-level evidence of potent antifungal activity for 5-phenyl-1,2,4-triazine-3-thiol (MIC 3.1-25 µg/mL) [1], researchers can procure 5-(1,3-benzodioxol-5-yl)-1,2,4-triazine-3-thiol to investigate how the benzodioxole substitution alters the spectrum of activity and potency against specific fungal strains, including Candida albicans.

Anticancer Lead Optimization and Apoptosis Induction Studies

Given the well-documented anticancer activity of the 1,2,4-triazine class [1][2], this compound serves as a valuable building block for the synthesis of novel derivatives. Researchers can use it to explore the impact of the benzodioxole moiety on cytotoxicity, cell cycle arrest, and apoptosis induction in cancer cell lines (e.g., MGC-803, EC-109, PC-3). Its higher purity specification (97%) supports more reliable dose-response studies.

Computational Chemistry and Drug Design Model Validation

The quantifiable differences in computed physicochemical properties—specifically a molecular weight of 233.25 g/mol and an XLogP3 of 1.4 compared to the 5-phenyl analog's 189.24 g/mol and 2.3 [1][2]—make this compound an excellent test case for validating computational models of drug-likeness, membrane permeability, and target binding. Procurement enables experimental validation of in silico predictions for benzodioxole-containing heterocycles.

Chemical Biology Probe Development

The unique combination of a benzodioxole moiety and a reactive triazine-thiol core makes this compound a candidate for developing chemical biology probes. The thiol group can be functionalized for bioconjugation or affinity chromatography, while the benzodioxole ring may confer specific target recognition. The compound's availability from multiple vendors with defined purity levels facilitates its use in rigorous, reproducible biochemical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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